Home > Products > Screening Compounds P126934 > 4-(4-morpholinyl)-N-(3-phenylpropyl)benzamide
4-(4-morpholinyl)-N-(3-phenylpropyl)benzamide -

4-(4-morpholinyl)-N-(3-phenylpropyl)benzamide

Catalog Number: EVT-4805898
CAS Number:
Molecular Formula: C20H24N2O2
Molecular Weight: 324.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(R)-N-[[3-[3-Fluoro-4-morpholinyl]phenyl]-2-oxo-5-oxazolidinyl]methanol

  • Compound Description: This compound is a key intermediate in the synthesis of linezolid, a synthetic oxazolidinone antibacterial agent. []

4-(Benzyloxy)-N-(3-chloro-2-(substituted phenyl)-4-oxoazetidin-1-yl)benzamide derivatives

  • Compound Description: These compounds represent a series of novel azetidinone derivatives tested for anti-tubercular activity against Mycobacterium tuberculosis (MTB). Many exhibited promising activity, displaying low IC50 values and demonstrating non-cytotoxic properties against human cancer cell line HeLa. []

N-Benzyl-N-(3-(tertbutyl)-4-hydroxyphenyl)-2,6-dichloro-4-(dimethylamino)benzamide (NDB)

  • Compound Description: NDB is identified as a selective antagonist of Farnesoid X receptor α (FXRα), a bile acid-activated transcription factor involved in metabolic regulation. NDB exhibits therapeutic potential for metabolic disorders by promoting FXRα homodimerization and inhibiting FXR/RXR heterodimer formation. [, ]

3-Cyano-N-(3-(1-isobutyrylpiperidin-4-yl)-1-methyl-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)benzamide

  • Compound Description: This compound is a potent and selective retinoic acid receptor-related orphan receptor C2 (RORC2) inverse agonist, exhibiting good metabolic stability and oral bioavailability. It effectively reduces IL-17 levels and shows promise for treating autoimmune diseases. []

N-(3-Phenylpropyl)-isochroman-1-imine

  • Compound Description: This compound is part of a group of imidlactones. Specifically, N-(3-Phenylpropyl)-isochroman-1-imines are synthesized from N-(3-Phenylpropyl)-2-(2-hydroxyethyl)benzamides by reacting with thionyl chloride (SOCl2). []

N-(3-pyridyl)-benzamide

  • Compound Description: This compound displays polymorphism, existing in three different crystalline forms (I, II, and III), each with a distinct molecular conformation and arrangement within the crystal lattice. These forms exhibit different thermodynamic stabilities and can interconvert depending on temperature and crystallization conditions. []
  • Compound Description: This research explored a series of coordination polymers incorporating Co(II) ions, thiocyanate anions, and 4-(3-phenylpropyl)pyridine (ppp) as a ligand. Variations in synthesis conditions led to diverse structural arrangements, influencing the magnetic properties of the resulting complexes. [, ]

N-[2-(Bisarylmethoxy)ethyl]-N'-(phenylpropyl)piperazine Analogues

  • Compound Description: This study synthesized a series of diamine, amine-amide, and piperazinone analogues inspired by the structures of GBR 12909 and 12935, which are known inhibitors of presynaptic monoamine neurotransmitter transporters. The research aimed to understand how structural changes affect their binding affinity and selectivity for specific transporters. []

1-[2-[Bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine (GBR 12909)

  • Compound Description: GBR 12909 is a potent dopamine transporter (DAT) inhibitor. It exhibits a slower onset of action compared to cocaine but effectively attenuates cocaine-induced locomotor activity in animal models, highlighting its potential for treating cocaine addiction. [, , , , ]

N-(4-(4-(2,3-Dichlorophenyl)piperazin-1-yl)butyl)-9H-fluorene-2-carboxamide (NGB 2904)

  • Compound Description: NGB 2904 acts as a selective dopamine D3 receptor antagonist. Unlike typical dopamine uptake inhibitors like cocaine, NGB 2904 attenuates both the discriminative and reinforcing effects of cocaine without exhibiting intrinsic cocaine-like effects. This property makes it a potential candidate for developing medications for cocaine addiction. []

CJB 090 [N-(4-(4-(2,3-Dichlorophenyl)piperazin-1-yl)butyl)-4-(pyridin-2-yl)benzamide]

  • Compound Description: CJB 090 functions as a partial agonist at dopamine D3 receptors. It effectively reduces both cocaine-seeking and food-seeking behavior in animal models, suggesting its potential for treating cocaine addiction. Its unique pharmacological profile, combined with the ability to decrease cocaine's rewarding effects, makes it a promising candidate for further development as a therapeutic agent. []

1-(3,4-Dimethoxyphenethyl)-4-(3-phenylpropyl)piperazine dihydrochloride (SA-4503)

  • Compound Description: SA-4503 acts as a σ1 receptor agonist, demonstrating antidepressant-like effects in the olfactory bulbectomized (OB) rat model of depression. It effectively ameliorates various behavioral deficits associated with depression, including psychomotor agitation, loss of interest, and cognitive dysfunction. []

3-Ethyl-4-(3-isopropyl-4-(4-(1-methyl-1H-pyrazol-4-yl)-1H-imidazol-1-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl)benzamide (TAS-116)

  • Compound Description: TAS-116 is a potent, orally bioavailable, and selective inhibitor of heat shock protein 90 (HSP90), a molecular chaperone involved in cancer cell growth and survival. Its unique binding mode at the N-terminal ATP binding site of HSP90 makes it a promising candidate for cancer therapy. []

N-(3-alkyl-4-phenyl-3H-thiazol-2-ylidene)benzamide derivatives

  • Compound Description: This series of heterocyclic compounds features a thiazole ring linked to the benzamide nitrogen. Their synthesis involves a three-component reaction using phenacyl bromide, aroyl isothiocyanates, and primary amines. []

N-(2,5-dimethyl-1H-pyrrol-1-yl)-6-(4-morpholinyl)-3-pyridazinamine hydrochloride

  • Compound Description: This 1-pyrrolyl-pyridazinamine derivative acts as an anti-hypertensive agent. It is primarily metabolized through oxidative opening of the morpholine ring and cleavage of the pyrrole ring. The resulting metabolites exhibit no significant anti-hypertensive activity. []

5-chloro-N-({(5S)-2-oxo-3-[4-(3-oxo-4-morpholinyl)-phenyl]-1,3-oxazolidin-5-yl}-methyl)-2-thiophenecarboxamide

  • Compound Description: This compound has been developed and patented for its anticoagulant properties, particularly for preventing or treating thromboembolic diseases. Its pharmaceutical applications are further highlighted by research on its various polymorphic forms and the development of liquid pharmaceutical compositions containing the compound. [, , ]

N-[1(S)-(ethoxycarbonyl)-3-phenylpropyl]-(S)-alanyl-(S)-pyroglutamic acid

  • Compound Description: This compound is a potent angiotensin-converting enzyme (ACE) inhibitor, similar in action to the drug enalapril. It effectively lowers blood pressure by inhibiting ACE activity and exhibits a pharmacological profile comparable to enalapril. []

2-[N-[(S)-1-ethoxycarbonyl-3-phenylpropyl]-L-alanyl]-(1S,3S,5S)-2-azabicyclo[3.3.0]octane-3-carboxylic acid (Hoe 498)

  • Compound Description: Hoe 498 is a potent, orally active angiotensin-converting enzyme (ACE) inhibitor. It demonstrates long-lasting antihypertensive effects in spontaneously hypertensive rats (SHRSP) and effectively inhibits tissue ACE activity. Its mechanism of action and pharmacological profile are comparable to enalapril. [, ]

3-Phenylpropyl isothiocyanate (PPITC)

  • Compound Description: PPITC demonstrates potent chemopreventive activity against various cancers, including esophageal and lung tumors in animal models. It inhibits the metabolism of carcinogens like N'-nitrosonornicotine (NNN) and N-nitrosobis(2-oxopropyl)amine (BOP), thereby reducing tumor incidence and multiplicity. [, ]

Properties

Product Name

4-(4-morpholinyl)-N-(3-phenylpropyl)benzamide

IUPAC Name

4-morpholin-4-yl-N-(3-phenylpropyl)benzamide

Molecular Formula

C20H24N2O2

Molecular Weight

324.4 g/mol

InChI

InChI=1S/C20H24N2O2/c23-20(21-12-4-7-17-5-2-1-3-6-17)18-8-10-19(11-9-18)22-13-15-24-16-14-22/h1-3,5-6,8-11H,4,7,12-16H2,(H,21,23)

InChI Key

GOJZDBNAXRDBMU-UHFFFAOYSA-N

SMILES

C1COCCN1C2=CC=C(C=C2)C(=O)NCCCC3=CC=CC=C3

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)C(=O)NCCCC3=CC=CC=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.